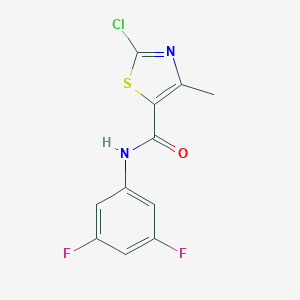
2-chloro-N-(3,5-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3,5-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic compound that has been of increasing interest in scientific research. This molecule is also commonly known as Diflunisal, which is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. However,
作用机制
The exact mechanism of action of diflunisal is not fully understood. However, it is known to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. Diflunisal also inhibits the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Diflunisal has been shown to have various biochemical and physiological effects, including:
1. Inhibition of COX enzymes: This leads to a decrease in the production of inflammatory mediators such as prostaglandins.
2. Inhibition of NF-κB: This leads to a decrease in the expression of pro-inflammatory genes.
3. Antioxidant: Diflunisal has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
Some advantages and limitations of using diflunisal in lab experiments include:
Advantages:
1. Potent anti-inflammatory effects: Diflunisal has been shown to have potent anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
2. Low toxicity: Diflunisal has low toxicity, making it a safe compound to use in lab experiments.
Limitations:
1. Limited solubility: Diflunisal has limited solubility in water, which may limit its use in certain experiments.
2. Lack of specificity: Diflunisal inhibits both COX-1 and COX-2 enzymes, which may limit its specificity in certain experiments.
未来方向
There are several future directions for the research on diflunisal, including:
1. Development of more specific COX inhibitors: Further research is needed to develop more specific COX inhibitors that can target specific isoforms of the enzyme.
2. Combination therapy: Studies have shown that diflunisal may have synergistic effects when used in combination with other drugs, making it a promising candidate for combination therapy.
3. Clinical trials: Further clinical trials are needed to determine the efficacy and safety of diflunisal in the treatment of various diseases and conditions.
4. Mechanistic studies: Further mechanistic studies are needed to fully understand the molecular mechanisms underlying the effects of diflunisal.
合成方法
The synthesis of 2-chloro-N-(3,5-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide can be achieved through various methods. One common method involves the reaction of 3,5-difluoroaniline with thiosemicarbazide in the presence of phosphorus oxychloride, followed by the reaction with 2-chloro-4-methylthiazole-5-carboxylic acid. Another method involves the reaction of 3,5-difluoroaniline with 2-chloro-4-methylthiazole-5-carboxylic acid in the presence of thionyl chloride and thiosemicarbazide.
科学研究应用
2-chloro-N-(3,5-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential use in treating various diseases and conditions. Some of the research applications include:
1. Anti-inflammatory: Diflunisal has been shown to have potent anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
2. Anticancer: Studies have shown that diflunisal has anticancer properties, particularly in the treatment of colon, breast, and prostate cancers.
3. Neuroprotective: Diflunisal has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
产品名称 |
2-chloro-N-(3,5-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
|---|---|
分子式 |
C11H7ClF2N2OS |
分子量 |
288.7 g/mol |
IUPAC 名称 |
2-chloro-N-(3,5-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H7ClF2N2OS/c1-5-9(18-11(12)15-5)10(17)16-8-3-6(13)2-7(14)4-8/h2-4H,1H3,(H,16,17) |
InChI 键 |
HHDSRGJTDYYOJH-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)Cl)C(=O)NC2=CC(=CC(=C2)F)F |
规范 SMILES |
CC1=C(SC(=N1)Cl)C(=O)NC2=CC(=CC(=C2)F)F |
溶解度 |
20.7 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl 2,5-dimethylphenyl sulfide](/img/structure/B287285.png)
![3-Benzyl-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287287.png)
![3-Benzyl-6-(2-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287290.png)
![3-Benzyl-6-(2-chloro-6-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287291.png)
![3-Benzyl-6-(2,4-dichlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287292.png)
![3-Benzyl-6-(3-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287293.png)
![3-Benzyl-6-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287295.png)
![3-Benzyl-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287297.png)
![3-Benzyl-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287301.png)
![3-Benzyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287302.png)
![3-Benzyl-6-p-tolyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287303.png)
![3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287304.png)
![3-Benzyl-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287305.png)
![3-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287307.png)